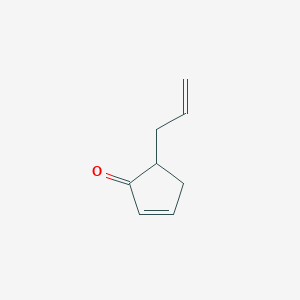









|
REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:8][CH2:7][CH:6]([Se]C2C=CC=CC=2)[C:5]1=[O:16])[CH:2]=[CH2:3].[Cl-].[NH4+].OO>ClCCl>[CH2:1]([CH:4]1[C:5](=[O:16])[CH:6]=[CH:7][CH2:8]1)[CH:2]=[CH2:3] |f:1.2|
|


|
Name
|
2-allyl-5-(phenylselanyl)cyclopentanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1C(C(CC1)[Se]C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped for boil-over containment
|
|
Type
|
CUSTOM
|
|
Details
|
At approximately 20° C.
|
|
Type
|
WASH
|
|
Details
|
the solution was washed with water (100 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (75 mL each)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 30 mL volume
|
|
Type
|
ADDITION
|
|
Details
|
The solution was added to a silica gel column (˜400 cc)
|
|
Type
|
WASH
|
|
Details
|
eluted with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
to afford (
|
|
Type
|
CONCENTRATION
|
|
Details
|
after very gentle concentration of appropriate fractions) 5-allylcyclopent-2-enone (3.95 g, 75%) as a very pale yellow oil
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |